2-(2-Fluoropyridin-4-yl)thiazole
Description
2-(2-Fluoropyridin-4-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a 2-fluoropyridinyl group at the 2-position. Thiazoles are renowned for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties .
Properties
Molecular Formula |
C8H5FN2S |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(2-fluoropyridin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H5FN2S/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-5H |
InChI Key |
SPXIJUNCAGBVPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C2=NC=CS2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 2-(2-Fluoropyridin-4-yl)thiazole and their substituent-driven properties:
Key Observations:
- Steric and Electronic Effects : The ethyl and methylphenyl groups in the analog from introduce steric hindrance, which could reduce enzymatic degradation but may also limit target accessibility .
- Hydrazone vs. Pyridinyl Substituents: Hydrazone-bearing thiazoles () exhibit pronounced antifungal activity (MIC = 250 µg/mL against Candida utilis), suggesting that the hydrazone group enhances interaction with fungal enzymes. In contrast, fluoropyridinyl/thiazole hybrids may prioritize anticancer activity due to improved DNA intercalation or kinase inhibition .
Antifungal Activity:
- Thiazolyl hydrazones (): Demonstrated MIC values of 250 µg/mL against Candida utilis, though less potent than fluconazole (MIC = 2 µg/mL) .
Anticancer Activity:
- Hydrazone-thiazole hybrids (): Showed IC50 = 125 µg/mL against MCF-7 breast cancer cells, with low toxicity to NIH/3T3 normal cells (IC50 > 500 µg/mL) .
- Fluorophenyl-thiazole derivatives (): Planar structures may facilitate intercalation into DNA or inhibition of topoisomerases, though specific data are lacking .
Preparation Methods
Hantzsch Thiazole Synthesis Approach
The Hantzsch method remains a cornerstone for constructing thiazole rings, relying on the condensation of α-halo carbonyl compounds with thioamides . For 2-(2-fluoropyridin-4-yl)thiazole, this approach involves:
Step 1: Preparation of 2-fluoro-4-(bromomethyl)pyridine
The fluoropyridine derivative is functionalized at the 4-position using bromine in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C. This step achieves a 78% yield under inert atmospheres .
Step 2: Thiazole Ring Formation
The brominated intermediate reacts with a thioamide precursor, such as thioacetamide, in ethanol under reflux (80°C, 12 hr). The reaction proceeds via nucleophilic displacement of bromide by the thioamide’s sulfur atom, followed by cyclization to form the thiazole core .
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 12 hr |
| Yield | 65–70% |
This method’s limitation lies in the accessibility of regioselectively halogenated pyridine precursors, which often require multistep syntheses .
Suzuki-Miyaura Cross-Coupling Method
Palladium-catalyzed cross-coupling offers a modular route to arylthiazoles. For 2-(2-fluoropyridin-4-yl)thiazole, the protocol involves:
Step 1: Synthesis of 4-bromo-2-fluoropyridine
Fluoropyridine is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 25°C, achieving 85% yield .
Step 2: Suzuki Coupling with Thiazole Boronic Acid
The brominated pyridine reacts with thiazole-4-boronic acid under Pd(OAc)₂ catalysis (2 mol%), XPhos ligand (4 mol%), and K₂CO₃ base in tetrahydrofuran (THF)/water (4:1) at 80°C for 8 hr .
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/XPhos |
| Solvent | THF/H₂O (4:1) |
| Temperature | 80°C |
| Yield | 82–88% |
This method excels in regioselectivity and functional group tolerance, though boronic acid derivatives necessitate additional synthesis steps .
Cyclocondensation with Thiaurea
Cyclocondensation leverages α-halo ketones and thiaurea derivatives for one-pot thiazole assembly :
Step 1: Synthesis of 2-fluoro-4-(chloroacetyl)pyridine
Chloroacetylation of 2-fluoropyridine using chloroacetyl chloride in dichloromethane (DCM) with AlCl₃ (0°C, 2 hr) yields 70% product .
Step 2: Thiazole Formation
The chloroacetylpyridine reacts with thiaurea in ethanol under reflux (6 hr), inducing cyclization via nucleophilic attack and dehydration .
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C |
| Reaction Time | 6 hr |
| Yield | 60–65% |
While cost-effective, this route struggles with byproduct formation, necessitating chromatographic purification .
Comparative Analysis of Synthetic Methods
The table below evaluates the three methods based on critical parameters:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hantzsch Synthesis | 65–70 | 90–92 | Moderate | High |
| Suzuki-Miyaura Coupling | 82–88 | 95–98 | High | Moderate |
| Cyclocondensation | 60–65 | 85–88 | Low | Low |
-
Hantzsch Synthesis : Preferred for laboratory-scale synthesis due to reagent availability but limited by moderate yields.
-
Suzuki-Miyaura Coupling : Optimal for industrial applications, offering high yields and purity at the expense of palladium catalyst costs .
-
Cyclocondensation : Economical for small batches but less suitable for large-scale production .
Q & A
Q. What are the recommended synthetic routes for 2-(2-fluoropyridin-4-yl)thiazole derivatives?
Thiazole derivatives are typically synthesized via cyclization or condensation reactions. For fluoropyridinyl-thiazole hybrids, a green chemistry approach using PEG-400 and sulfamic acid as a catalyst under solvent-free conditions has been reported for analogous thiazole derivatives (e.g., 4a-4h) . Key steps include:
- Thiazole ring formation : Reacting thiosemicarbazide with phenacyl bromides.
- Fluoropyridine integration : Post-functionalization via nucleophilic aromatic substitution or cross-coupling reactions.
Methodological Tip : Optimize reaction time and temperature using TLC/HPLC to monitor intermediate formation.
Q. How can the structure of 2-(2-fluoropyridin-4-yl)thiazole be confirmed experimentally?
Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze , , and NMR spectra to confirm substituent positions and fluorine coupling patterns .
- X-ray crystallography : Refine single-crystal data using programs like SHELXL for precise bond lengths/angles (e.g., as demonstrated for structurally similar thiazole derivatives) .
- Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.
Q. What safety protocols are critical when handling fluorinated thiazoles?
Fluorinated compounds require stringent safety measures:
- Personal protective equipment (PPE) : Use nitrile gloves, flame-retardant lab coats, and respiratory protection if aerosolization is possible .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.
- Waste disposal : Segregate fluorinated waste according to local regulations to avoid environmental contamination .
Q. What biological activities are associated with fluoropyridinyl-thiazole derivatives?
These compounds show promise in:
- Anticancer research : Thiazole derivatives (e.g., 3f, 3n) induce caspase-dependent apoptosis in cancer cells (GI values: 1.0–1.6 µM) .
- Antimicrobial activity : Thiazole-hydrazine derivatives exhibit MIC values <10 µg/mL against bacterial strains .
Methodological Tip : Use MTT assays for cytotoxicity screening and Western blotting to confirm apoptotic pathways .
Advanced Research Questions
Q. How can computational methods enhance the design of fluoropyridinyl-thiazole derivatives?
Combine in silico tools with experimental validation:
Q. How should researchers address contradictory bioactivity data in fluorinated thiazoles?
Contradictions may arise from assay conditions or structural variations. Strategies include:
- Dose-response validation : Re-test compounds across multiple concentrations (e.g., 1–100 µM) .
- Structural analogs : Compare activity trends using derivatives with systematic substitutions (Table 1) .
Table 1 : Bioactivity Comparison of Fluorinated Thiazole Derivatives
Q. What strategies optimize reaction yields in complex thiazole syntheses?
- Catalyst screening : Test Brønsted acids (e.g., sulfamic acid) versus metal catalysts (e.g., Pd/C) .
- Solvent selection : Compare polar aprotic (DMF) versus green solvents (PEG-400) to improve atom economy .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes for cyclization steps .
Q. How do fluoropyridine substitutions influence thiazole ring electronic properties?
Fluorine’s electronegativity alters electron density:
- NMR shifts : Fluorine atoms deshield adjacent protons, causing downfield NMR shifts .
- Reactivity : Electron-withdrawing fluorine enhances thiazole’s susceptibility to nucleophilic attack at the 4-position .
Q. What experimental controls are essential in biological studies of thiazole derivatives?
Q. How can researchers resolve ambiguities in X-ray crystallographic data for thiazoles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
